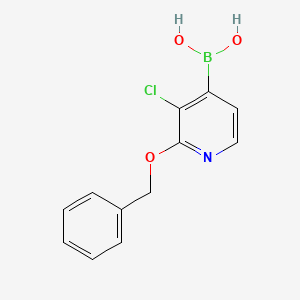

2-Benzyloxy-3-chloropyridine-4-boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Benzyloxy-3-chloropyridine-4-boronic acid is a unique chemical compound with the empirical formula C12H11BClNO3 . It is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular weight of this compound is 263.48 . The SMILES string representation of its structure is OB(O)C1=CC=NC(OCC2=CC=CC=C2)=C1Cl .科学的研究の応用

Boronic Acids in Organic Synthesis and Catalysis

Boronic acids, including derivatives like "2-Benzyloxy-3-chloropyridine-4-boronic acid," are extensively used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal for forming carbon-carbon bonds, an essential step in synthesizing pharmaceuticals, agrochemicals, and organic materials. For example, Smith et al. (2008) demonstrated the synthesis of various pyridylboronic acids and their application in Suzuki-Miyaura cross-coupling reactions to obtain highly functionalized heteroarylpyridine derivatives (Smith et al., 2008).

Advancements in Chemical Catalysis

The study by Anaby et al. (2014) on metal-ligand cooperation by dearomatized ruthenium pincer complexes highlights the innovative use of boronic acid derivatives in chemical catalysis. This research provides insights into new reaction pathways and the potential for advancements in catalytic applications, showcasing the role of boronic acids in developing more efficient and sustainable chemical processes (Anaby et al., 2014).

Material Science and Photophysical Properties

Boronic acid derivatives also find applications in materials science, particularly in the development of coordination polymers with unique photophysical properties. Sivakumar et al. (2011) synthesized lanthanide-based coordination polymers using derivatives of 3,5-dihydroxybenzoic acid, exploring their crystal structures and photophysical properties. This research illustrates the potential of boronic acid derivatives in creating materials with specific optical and electronic properties, opening avenues for their use in sensing, imaging, and light-emitting devices (Sivakumar et al., 2011).

Environmental Applications

The degradation of environmental pollutants through advanced oxidation processes involves boronic acid derivatives. The works of Brillas et al. (2007) and Sirés et al. (2006) on electrochemical degradation of organic pollutants highlight the application of boron-doped diamond anodes, showcasing the environmental applications of boronic acid derivatives in water treatment technologies. These studies emphasize the role of boronic acids in enhancing the efficiency of pollutant degradation, contributing to the development of more effective and sustainable environmental remediation methods (Brillas et al., 2007); (Sirés et al., 2006).

Safety and Hazards

作用機序

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

The mode of action of 2-Benzyloxy-3-chloropyridine-4-boronic acid is likely related to its boronic acid moiety. Boronic acids are known to participate in Suzuki-Miyaura coupling reactions , a type of carbon-carbon bond-forming reaction. This reaction involves the transmetalation of the boronic acid to a palladium complex, followed by reductive elimination to form the carbon-carbon bond .

Biochemical Pathways

Boronic acids are known to interfere with various biochemical pathways due to their ability to form reversible covalent bonds with biomolecules containing hydroxyl groups .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) of boronic acids can be influenced by factors such as their pka, lipophilicity, and the presence of transporters .

Result of Action

Boronic acids can potentially alter the function of their target molecules, leading to changes in cellular processes .

Action Environment

Environmental factors such as pH and the presence of diols can influence the stability and reactivity of boronic acids . Additionally, the efficacy of this compound may be affected by factors such as its concentration, the presence of other molecules, and the specific conditions of the biological system .

特性

IUPAC Name |

(3-chloro-2-phenylmethoxypyridin-4-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BClNO3/c14-11-10(13(16)17)6-7-15-12(11)18-8-9-4-2-1-3-5-9/h1-7,16-17H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWTQTIJOPRSDRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1)OCC2=CC=CC=C2)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2765734.png)

![ethyl 4-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2765736.png)

![N-[4-[2-(Dimethylamino)-2-oxoethoxy]phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2765737.png)

![N-(5-benzoyl-4-phenylthiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2765739.png)

![2-((5-(3-chlorobenzo[b]thiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2765742.png)

![[3-(Difluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride](/img/structure/B2765753.png)